2-Chloro-5,8-difluoroquinoline
Description
The exact mass of the compound 2-Chloro-5,8-difluoroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5,8-difluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5,8-difluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-8-4-1-5-6(11)2-3-7(12)9(5)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRAINCXBRRYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773148-82-6 | |
| Record name | 2-chloro-5,8-difluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5,8-difluoroquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds. Halogenation of this scaffold is a powerful strategy to modulate the physicochemical and biological properties of the resulting molecules.[1] The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated quinolines highly sought-after intermediates in drug development.[1]
This guide provides an in-depth technical overview of a reliable and efficient synthesis route for 2-Chloro-5,8-difluoroquinoline, a key building block for advanced pharmaceutical and material science applications. The strategic placement of two fluorine atoms at the 5- and 8-positions significantly influences the electronic properties of the aromatic system. The chlorine atom at the 2-position serves as a versatile reactive handle, susceptible to nucleophilic substitution, which allows for the straightforward introduction of diverse functional groups to construct more complex molecular architectures.[1] We will explore a robust two-step synthesis commencing from 2,5-difluoroaniline, proceeding through a quinolone intermediate, followed by a definitive chlorination step.
Retrosynthetic Analysis
A logical retrosynthetic approach to 2-Chloro-5,8-difluoroquinoline identifies the 2(1H)-quinolinone as a key precursor. The C-Cl bond can be readily formed from the corresponding lactam functionality using a potent chlorinating agent. The quinolinone core itself can be constructed via a cyclization reaction, such as the Conrad-Limpach-Knorr synthesis, from a suitably substituted aniline and a β-dicarbonyl equivalent.
Caption: Experimental workflow for the synthesis of the quinolinone intermediate.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,5-difluoroaniline (1.0 eq) and diethyl malonate (1.2 eq).
-
Initial Condensation: Heat the reaction mixture to 140-150 °C. Ethanol will begin to collect in the Dean-Stark trap as the initial condensation proceeds. Maintain this temperature for approximately 2-3 hours, or until the theoretical amount of ethanol has been collected.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer and a thermometer, preheat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 250 °C.
-
Addition: Add the crude intermediate from step 2 dropwise to the hot solvent over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 250-260 °C.
-
Reaction Completion: Hold the mixture at this temperature for an additional 30 minutes after the addition is complete.
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Add hexane or another suitable non-polar solvent to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with hexane to remove the high-boiling solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 5,8-difluoro-2(1H)-quinolinone as a solid.
Part B: Chlorination of 5,8-difluoro-2(1H)-quinolinone
Principle and Rationale:
The conversion of the 2(1H)-quinolinone (a cyclic amide or lactam) to the 2-chloroquinoline is a standard transformation in heterocyclic chemistry. The most effective and widely used reagent for this purpose is phosphorus oxychloride (POCl₃). [1]POCl₃ acts as both a chlorinating agent and a dehydrating agent. The mechanism involves the activation of the carbonyl oxygen of the lactam by phosphorus, followed by nucleophilic attack of the chloride ion. This process effectively replaces the carbonyl group with a chloro group, yielding the desired 2-Chloro-5,8-difluoroquinoline. This reaction is typically performed using POCl₃ as both the reagent and the solvent, or with an additional high-boiling inert solvent.
Caption: Experimental workflow for the final chlorination step.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5,8-difluoro-2(1H)-quinolinone (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq). The reaction should be performed in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Reagent Removal: After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Quenching: Slowly and cautiously pour the residual viscous liquid onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization: Carefully neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Chloro-5,8-difluoroquinoline.
Data Summary and Characterization
The following table summarizes typical results and key properties for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Typical Yield | Purity (by HPLC) |
| 5,8-difluoro-2(1H)-quinolinone | C₉H₅F₂NO | 181.14 | Off-white to light brown solid | 60-75% | >95% |
| 2-Chloro-5,8-difluoroquinoline | C₉H₄ClF₂N | 199.59 | Solid | 70-85% | >98% |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹⁹F NMR: To confirm the proton and fluorine environments and structural integrity.
-
Mass Spectrometry: To verify the molecular weight (M⁺+1 = 200.01).
-
HPLC: To determine the purity of the final compound.
Alternative Synthetic Considerations
While the quinolone route is robust, other methods for quinoline synthesis are noteworthy. The Vilsmeier-Haack reaction , for instance, is a powerful one-pot method for converting N-arylacetamides into 2-chloro-3-formylquinolines. [2][3][4]Applying this to N-(2,5-difluorophenyl)acetamide would likely yield 2-chloro-5,8-difluoroquinoline-3-carbaldehyde. While this provides a highly functionalized and valuable intermediate, it would necessitate an additional deformylation step to arrive at the target compound of this guide, making it a less direct, though viable, alternative pathway.
Conclusion
The two-step synthesis of 2-Chloro-5,8-difluoroquinoline via a 5,8-difluoro-2(1H)-quinolinone intermediate represents an efficient, scalable, and reliable method for producing this valuable synthetic building block. The protocols described herein are based on well-established chemical principles and provide a clear pathway for researchers in drug development and materials science to access this versatile compound. The high reactivity of the 2-chloro position, coupled with the modulating effects of the difluoro substitution, ensures that 2-Chloro-5,8-difluoroquinoline will continue to be a compound of significant interest for the foreseeable future.
References
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Meth-Cohn quinoline synthesis - Chemistry Online. [Link]
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Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. [Link]
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Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. [Link]
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How can i do Vilsemier-Haack reaction for Quinoline Synthesis? - ResearchGate. [Link]
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
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The 2-Chloroquinoline Scaffold: A Technical Guide to Fundamental Reactivity and Synthetic Application
Abstract
The 2-chloroquinoline scaffold is a cornerstone in modern medicinal chemistry and synthetic organic chemistry. Its unique electronic properties and the strategic placement of the chlorine atom at the C2 position render it a versatile building block for the synthesis of a diverse array of functionalized heterocyclic compounds. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the 2-chloroquinoline core, with a focus on the principles that govern its synthetic transformations. We will delve into the key reaction classes, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing field-proven insights into experimental design and mechanistic underpinnings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of the 2-chloroquinoline scaffold in their work.
Introduction: The Privileged 2-Chloroquinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The introduction of a chlorine atom at the 2-position of the quinoline ring dramatically enhances its synthetic utility, transforming it into a highly reactive and versatile intermediate.[3] The electron-withdrawing nature of the quinoline nitrogen atom, coupled with the inductive effect of the chlorine, activates the C2 position for a variety of transformations. This guide will explore the fundamental reactivity of this important scaffold, providing a detailed examination of the key reactions that enable its derivatization.
Synthesis of the 2-Chloroquinoline Scaffold
A robust and efficient synthesis of the 2-chloroquinoline starting material is paramount for any subsequent derivatization campaign. While several methods exist, two classical and widely adopted approaches are the Vilsmeier-Haack reaction and the chlorination of 2(1H)-quinolinones.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides a direct route to 2-chloro-3-formylquinolines from readily available acetanilides.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Mechanism Insight: The reaction proceeds through the formation of an electrophilic chloroiminium species (the Vilsmeier reagent) which then effects a cyclization and formylation of the acetanilide. The in-situ formation of the quinoline ring followed by chlorination at the 2-position makes this a highly efficient process.
Chlorination of 2(1H)-Quinolinones
A common and traditional method for the synthesis of 2-chloroquinolines involves the chlorination of the corresponding 2(1H)-quinolinones (also known as carbostyrils).[3] This transformation is typically achieved using strong chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Experimental Causality: The choice of chlorinating agent and reaction conditions is critical. POCl₃ is often used in excess and can also serve as the solvent. The reaction generally requires heating to drive it to completion. A significant drawback of this method is the often harsh workup required to remove the excess phosphorus reagents.[3] More modern approaches have explored the use of diphosgene with 2-vinylanilines in acetonitrile, which circumvents the need for the pre-formed quinolinone and the harsh phosphorus reagents.[4]
Fundamental Reactivity at the C2-Position
The chlorine atom at the C2 position of the quinoline ring is the focal point of its reactivity. This section will detail the primary transformations that leverage this strategic functional group.
Nucleophilic Aromatic Substitution (SNAc)
The C2 position of 2-chloroquinoline is highly susceptible to nucleophilic attack. The electron-withdrawing nitrogen atom in the quinoline ring stabilizes the intermediate Meisenheimer-like complex, facilitating the displacement of the chloride ion. This makes Nucleophilic Aromatic Substitution (SNAc) a cornerstone of 2-chloroquinoline chemistry.[3][5]
Mechanistic Overview:
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAc) on 2-chloroquinoline.
A wide variety of nucleophiles can be employed in SNAc reactions with 2-chloroquinolines, leading to the formation of diverse derivatives.
-
O-Nucleophiles: Alkoxides and phenoxides readily displace the C2-chloride to form 2-alkoxy and 2-aryloxyquinolines, respectively. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate to generate the nucleophile in situ.
-
N-Nucleophiles: Amines, both primary and secondary, are excellent nucleophiles for this transformation, yielding 2-aminoquinolines. The reactions are often performed at elevated temperatures, and a base may be required to neutralize the HCl generated. The reaction of 2-chloroquinolines with 1,2,4-triazole has been studied under various conditions, highlighting the influence of acid and base catalysis.[6]
-
S-Nucleophiles: Thiolates are also effective nucleophiles, leading to the formation of 2-thioether derivatives of quinoline.
Self-Validating Protocol: Synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde [2]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as DMF.
-
Addition of Reagents: Add 1,2,4-triazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde.
Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the nucleophilic attack. Potassium carbonate acts as a base to deprotonate the triazole, generating the active nucleophile, and to neutralize any acidic byproducts. Heating is necessary to overcome the activation energy of the reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the 2-chloroquinoline scaffold is an excellent substrate for these powerful transformations.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-chloroquinoline and an organoboron reagent, typically a boronic acid or ester.[7][8] This reaction is exceptionally versatile for the synthesis of 2-aryl and 2-vinylquinolines.
Catalytic Cycle Overview:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters:
| Parameter | Common Choices | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) species. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | Stabilizes the Pd center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often required for coupling with aryl chlorides.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and influences reaction rate and yield. |
Representative Protocol: Suzuki-Miyaura Coupling of 2-Chloroquinoline with Phenylboronic Acid [10]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 2-chloroquinoline (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed solvent (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing a direct route to N-aryl and N-heteroaryl amines.[11] This reaction is particularly useful for synthesizing 2-aminoquinoline derivatives from 2-chloroquinolines and a wide range of primary and secondary amines.
Catalyst System Evolution: The development of the Buchwald-Hartwig amination has seen the evolution of several generations of catalyst systems. Early systems were often limited in scope. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, has dramatically expanded the substrate scope to include less reactive aryl chlorides and a wider variety of amines.[11][12]
Selective Amination: In substrates containing multiple halide atoms, selective Buchwald-Hartwig amination can be achieved by carefully controlling the reaction conditions. For instance, in 6-bromo-2-chloroquinoline, the more reactive aryl bromide can be selectively aminated in the presence of the heteroaryl chloride by judicious choice of catalyst and conditions.[12]
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is an efficient method for the synthesis of 2-alkynylquinolines, which are valuable intermediates for further transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[13] Copper-free versions of the Sonogashira coupling have also been developed.[15]
Typical Reaction Conditions:
| Parameter | Common Choices |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
Advanced Functionalization Strategies
Beyond the classical reactivity at the C2 position, modern synthetic methods have enabled the functionalization of other positions on the quinoline ring.
C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles.[16] For the quinoline scaffold, transition metal-catalyzed C-H activation can be directed to various positions, often guided by the nitrogen atom or other directing groups.[17][18] This allows for the introduction of new functional groups without the need for pre-functionalized starting materials.
Photoredox Catalysis
Visible-light photoredox catalysis has opened up new avenues for the synthesis and functionalization of heterocyclic compounds under mild conditions.[19][20][21] These methods often proceed via radical intermediates, offering complementary reactivity to traditional ionic pathways. For instance, photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones has been demonstrated using chloroform as the chlorine source.[19]
Applications in Drug Development
The versatile reactivity of the 2-chloroquinoline scaffold has been extensively exploited in the synthesis of biologically active molecules. For example, 2-chloroquinoline-3-carbaldehyde has been used as a starting material for the synthesis of dual inhibitors of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).[5] The ease of displacing the C2-chloride with various nucleophiles allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
The 2-chloroquinoline scaffold is a privileged platform in synthetic chemistry, offering a wealth of opportunities for the construction of complex and biologically relevant molecules. Its fundamental reactivity is dominated by the facile displacement of the C2-chloride via nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. An understanding of the principles governing these transformations, as well as the practical aspects of experimental design, empowers chemists to harness the full synthetic potential of this versatile building block. The continued development of novel synthetic methods, such as C-H activation and photoredox catalysis, will undoubtedly further expand the synthetic toolbox for the derivatization of the quinoline core, paving the way for the discovery of new medicines and materials.
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- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sci-Hub. ChemInform Abstract: Copper‐Free Sonogashira Coupling of 2‐Chloroquinolines with Phenyl Acetylene and Quick Annulation to Benzo[b][1,6]naphthyridine Derivatives in Aqueous Ammonia. / ChemInform, 2009 [sci-hub.jp]
- 16. mdpi.com [mdpi.com]
- 17. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations | MDPI [mdpi.com]
- 21. Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Chloro-5,8-difluoroquinoline in Modern Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications of 2-Chloro-5,8-difluoroquinoline in medicinal chemistry. We delve into the unique chemical properties conferred by its specific halogenation pattern and explore its role as a versatile scaffold in the synthesis of potent therapeutic agents. Detailed, field-proven protocols for key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, are presented. This guide is intended to serve as a practical resource, enabling the effective incorporation of this valuable building block into innovative drug discovery programs.
Introduction: The Strategic Advantage of the 2-Chloro-5,8-difluoroquinoline Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. The strategic introduction of halogen atoms, particularly fluorine and chlorine, can profoundly modulate a molecule's physicochemical and pharmacological properties. In 2-Chloro-5,8-difluoroquinoline, the specific placement of these halogens offers a distinct set of advantages for the medicinal chemist.
The fluorine atoms at the C5 and C8 positions are a key feature, known to enhance metabolic stability and binding affinity to biological targets.[1] Fluorine's high electronegativity can alter the electronic properties of the quinoline ring, influencing its reactivity and interaction with protein residues.[1] Furthermore, the presence of fluorine can improve properties such as lipophilicity and bioavailability, which are critical for drug efficacy.[2]
The chlorine atom at the C2 position serves as a versatile synthetic handle. It is an excellent leaving group for various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][3] This allows for the facile introduction of a wide array of functional groups, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).
This combination of enhanced drug-like properties from the difluoro substitution and the synthetic versatility of the chloro group makes 2-Chloro-5,8-difluoroquinoline a highly valuable building block in the design and synthesis of novel therapeutics.
Core Applications in Drug Discovery
The unique structural and electronic features of 2-Chloro-5,8-difluoroquinoline have led to its successful application in the development of several classes of therapeutic agents.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The quinoline scaffold has been extensively utilized in the design of kinase inhibitors. The 2-Chloro-5,8-difluoroquinoline moiety can be elaborated to target the ATP-binding site of various kinases. The C2 position is often functionalized with amine or aryl groups to generate potent and selective inhibitors.
Antibacterial Agents
The quinoline core is central to the fluoroquinolone class of antibiotics. The introduction of chlorine and fluorine atoms into the quinoline ring system, as seen in 2-chloro-5,8-difluoroquinoline, can significantly enhance antibacterial potency and modulate the spectrum of activity.[1] These compounds often exert their antibacterial effect by inhibiting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[1] The strategic functionalization of the 2-Chloro-5,8-difluoroquinoline scaffold can lead to the discovery of novel antibacterial agents with improved efficacy and reduced resistance.[4][5]
Antiviral and Antiparasitic Agents
Derivatives of 2-chloroquinoline have shown promise as antiviral and antiparasitic agents. For instance, 2-chloroquinoline-based compounds have been investigated as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro).[6] The ability to readily modify the 2-position of the quinoline ring allows for the optimization of interactions with viral or parasitic protein targets.
Key Synthetic Methodologies and Protocols
The reactivity of the C2-chloro group is central to the utility of 2-Chloro-5,8-difluoroquinoline. The following sections provide detailed protocols for common and effective transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. It is widely used to introduce aryl or heteroaryl substituents at the C2 position of the quinoline ring.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5,8-difluoroquinoline
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-5,8-difluoroquinoline with an arylboronic acid.
Reagents and Materials:
-
2-Chloro-5,8-difluoroquinoline
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Chloro-5,8-difluoroquinoline (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5,8-difluoroquinoline.
Data Presentation:
| Entry | Arylboronic Acid | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PPh₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | SPhos | Toluene/H₂O | 100 | 4 | 92 |
| 3 | 3-Pyridinylboronic acid | XPhos | 2-MeTHF/H₂O | 80 | 8 | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Workflow Visualization:
Sources
- 1. 2-Chloro-5,8-difluoroquinoline | 773148-82-6 | Benchchem [benchchem.com]
- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation Using 2-Chloro-5,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5,8-Difluoroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms into this structure can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Chloro-5,8-difluoroquinoline, in particular, is a highly valuable building block for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the fluorine atoms and the quinoline nitrogen atom activates the C2-position, making the chloro-substituent an excellent leaving group for carbon-nitrogen (C-N) bond formation reactions. This application note provides detailed protocols and technical insights for two powerful methods to achieve this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Reactivity of 2-Chloro-5,8-difluoroquinoline: A Rationale for Method Selection
The reactivity of 2-Chloro-5,8-difluoroquinoline towards C-N bond formation is dictated by the electronic landscape of the quinoline ring. The nitrogen atom at position 1 and the fluorine atoms at positions 5 and 8 are strongly electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions. This electronic deficit makes the C2-carbon highly electrophilic and susceptible to nucleophilic attack.
Two primary mechanistic pathways can be exploited for C-N bond formation at this position:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophilic amine on the electron-deficient C2-carbon, proceeding through a resonance-stabilized Meisenheimer intermediate. The strong activation provided by the fluorine and quinoline nitrogen substituents makes this a viable and often metal-free approach.[1]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction offers a broader substrate scope, particularly for less nucleophilic amines. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst.[2]
The choice between these two methods will depend on the nucleophilicity of the amine, desired reaction conditions (e.g., temperature, tolerance of functional groups), and cost-effectiveness.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[2] For an electron-deficient substrate like 2-Chloro-5,8-difluoroquinoline, the selection of an appropriate palladium precursor, ligand, and base is crucial for achieving high yields and avoiding side reactions.
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to Pd(0).
-
Ligand: Electron-rich and sterically hindered phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. For electron-deficient heteroaryl chlorides, ligands like Xantphos or DavePhos are often excellent choices. In the context of di-chloroquinolines, BINAP has also been shown to be effective.[3][4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a standard and highly effective choice for this purpose.[3]
-
Solvent: Anhydrous, aprotic solvents that can solubilize the reactants and catalyst are necessary. Dioxane and toluene are commonly used and have proven effective in related systems.[5]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination of 2-Chloro-5,8-difluoroquinoline with Aniline
Materials:
-
2-Chloro-5,8-difluoroquinoline
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 2-Chloro-5,8-difluoroquinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
Add aniline (1.2 mmol) and sodium tert-butoxide (1.4 mmol) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-5,8-difluoroquinolin-2-amine.
Quantitative Data for Buchwald-Hartwig Amination of Dichloroquinolines[3]
| Dichloroquinoline | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,8-dichloroquinoline | Adamantane-amine | Pd(dba)₂ (4) | BINAP (4.5) | NaOtBu (1.5) | Dioxane | Reflux | 6-15 | 64 |
| 4,7-dichloroquinoline | Adamantane-amine | Pd(dba)₂ (8) | DavePhos (9) | NaOtBu (3) | Dioxane | Reflux | 6-15 | 85 |
| 2,6-dichloroquinoline | Adamantane-amine | Pd(dba)₂ (4) | BINAP (4.5) | NaOtBu (1.5) | Dioxane | Reflux | 6-15 | Low |
This table is adapted from analogous reactions with dichloroquinolines and serves as a guide for optimizing the reaction of 2-Chloro-5,8-difluoroquinoline.[3]
Method 2: Nucleophilic Aromatic Substitution (SNAr)
For highly electron-deficient aromatic systems, SNAr offers a more direct and economical route for C-N bond formation, circumventing the need for a metal catalyst. The strong electron-withdrawing effects of the quinoline nitrogen and the 5,8-difluoro substituents make 2-Chloro-5,8-difluoroquinoline an excellent candidate for this type of reaction.
Causality Behind Experimental Choices:
-
Nucleophile: Primary and secondary amines are excellent nucleophiles for this reaction. The rate of reaction will depend on the nucleophilicity of the amine.
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal as they can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.
-
Base: A base is often added to deprotonate the amine, increasing its nucleophilicity, or to scavenge the HCl generated during the reaction. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is suitable. In some cases, using an excess of the reactant amine can also serve as the base.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, typically in the range of 80-150 °C. Microwave irradiation can also be employed to significantly reduce reaction times.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of the SNAr reaction.
Detailed Protocol: SNAr of 2-Chloro-5,8-difluoroquinoline with Morpholine
Materials:
-
2-Chloro-5,8-difluoroquinoline
-
Morpholine
-
Triethylamine (TEA)
-
Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-Chloro-5,8-difluoroquinoline (1.0 mmol) and DMSO (5 mL).
-
Add morpholine (1.5 mmol) and triethylamine (2.0 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(5,8-difluoroquinolin-2-yl)morpholine.
Comparative Data for SNAr Reactions on Activated Heterocycles
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Time | Yield |
| 2-Chloro-5-nitropyridine | Piperidine | Ethanol | Reflux | 4 h | High |
| 4-Chloro-7-nitrobenzofurazan | Aniline | Dioxane | 100 °C | 2 h | 95% |
| 2,4-Dichloroquinazoline | Various amines | Ethanol | 78 °C | 1-3 h | Good to Excellent |
This table provides examples of SNAr reactions on other electron-deficient heterocycles to illustrate typical reaction conditions.
Self-Validating Systems and Troubleshooting
For both protocols, a self-validating system should include:
-
Reaction Monitoring: Regular analysis by TLC or LC-MS to track the consumption of starting material and the formation of the product.
-
Product Characterization: Full characterization of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Yield Calculation: Accurate determination of the reaction yield to assess the efficiency of the protocol.
Potential Troubleshooting:
-
Low or No Conversion:
-
Buchwald-Hartwig: Check the quality of the catalyst, ligand, and anhydrous solvent. Ensure a strictly inert atmosphere. Consider a different ligand or a higher reaction temperature.
-
SNAr: Increase the reaction temperature or consider using a more polar solvent (e.g., NMP). Ensure the base is effectively scavenging HCl. The amine may not be nucleophilic enough, in which case the Buchwald-Hartwig method may be more suitable.
-
-
Side Product Formation:
-
Buchwald-Hartwig: Hydrodehalogenation (replacement of Cl with H) can occur. Using a less sterically hindered ligand or lower temperatures might mitigate this.
-
SNAr: At high temperatures, decomposition of the starting material or product may occur.
-
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
-
Gondela, S. K., & Ghorai, P. (2015). Synthesis of 2-aminoquinolines and quinoline-fused polycyclic compounds via intramolecular cyclization of 2-(2-aminoaryl) vinyl bromides. The Journal of Organic Chemistry, 80(1), 223-233. [Link]
-
Krasnovskaya, O., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2093-2108. [Link]
-
Abbas, S. Y., et al. (2014). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 19(5), 6439-6450. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Watson, D. A., et al. (2009). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 131(45), 16479-16485. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8867-8873. [Link]
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][6][7]thiadiazole Series. (2025). Request PDF on ResearchGate. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). Request PDF on ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). eScholarship.org. [Link]
-
Ultrasound-promoted synthesis of novel N-arylamino-3,5′-biquinoline derivatives: their applications in live-cell imaging and in vitro anticancer activity evaluation. (n.d.). New Journal of Chemistry. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). YouTube. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]
-
Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024). YouTube. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Reactivity 3.4.9 HL Nucleophilic Substitution [IB Chemistry HL]. (2025). YouTube. [Link]
-
The reactivity of some primary amines in S2Ar reactions with 2- and 4-chloro-1-methylpyridinium ions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology, 36(10), 2235-2241. [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025). ResearchGate. [Link]
-
Syllabus for Chemistry (SCQP08). (2025). National Testing Agency. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]
-
Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (2025). Request PDF on ResearchGate. [Link]
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19365. [Link]
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- 4. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Chloro-5,8-difluoroquinoline Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-5,8-difluoroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile but sensitive substrate. Our goal is to provide you with the causal understanding and practical solutions needed to improve your reaction yields and obtain high-purity products.
The 2-chloro-5,8-difluoroquinoline scaffold is highly activated towards nucleophilic substitution at the C2 position. This reactivity is driven by the electron-withdrawing effects of the quinoline nitrogen and the two fluorine atoms, which stabilize the key intermediate of the SNAr mechanism.[1][2] However, this inherent reactivity also opens pathways to common side reactions, primarily hydrolysis. This guide will address the most frequent issues encountered in the lab and provide robust, field-proven strategies for success.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
| Problem ID | Observed Issue | Potential Root Cause(s) | Recommended Action(s) & Scientific Rationale |
| LC-01 | Low or No Conversion of Starting Material | 1. Insufficient Nucleophilicity: The chosen nucleophile (amine, alcohol, thiol) is not strong enough to attack the electrophilic C2 position under the reaction conditions. 2. Inappropriate Solvent: The solvent does not adequately stabilize the charged intermediate. 3. Low Temperature: The activation energy for the reaction is not being overcome. | 1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., R-NH₂), add a non-nucleophilic base (e.g., DIPEA, DBU) or a stronger base (e.g., NaH, K₂CO₃) to deprotonate it in situ, generating a more potent anionic nucleophile.[3] 2. Solvent Optimization: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents excel at solvating cations while leaving the nucleophile relatively "bare," enhancing its reactivity.[4][5] 3. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and potential decomposition by TLC or LC-MS. Many SNAr reactions require elevated temperatures (80–130 °C) to proceed efficiently.[6] |
| SP-01 | Major Byproduct is 5,8-difluoroquinolin-2(1H)-one | Hydrolysis: The 2-chloro group is highly susceptible to substitution by water, which can be present in reagents, solvents, or the atmosphere. This is often promoted by the base used in the reaction.[7][8] | Implement Rigorous Anhydrous Conditions: 1. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. 3. Reagent Purity: Ensure the nucleophile and base are dry. If using a hydrate salt (e.g., K₃PO₄·H₂O), consider its water contribution or use an anhydrous version. 4. Base Selection: Avoid hydroxide bases (e.g., NaOH, KOH). Use carbonate bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, DBU). Formic acid has also been shown to promote this hydrolysis, so acidic conditions with water should be avoided.[9] |
| SP-02 | Formation of Multiple Unidentified Side Products | 1. Thermal Degradation: The starting material, product, or intermediates may be degrading at high reaction temperatures. 2. Base-Induced Decomposition: A strong base might be reacting with other functional groups on your nucleophile or the quinoline core itself. | 1. Reduce Temperature/Time: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Minimize reaction time once the starting material is consumed. 2. Screen Weaker Bases: If using a very strong base like NaH, consider switching to a milder inorganic base like K₂CO₃ or an organic base like DIPEA. This minimizes undesired deprotonations and side reactions. |
| RX-01 | Reaction Stalls After Partial Conversion | Catalyst Deactivation (if applicable): If using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) instead of a direct SNAr, the catalyst may be deactivating.[10][11] | 1. Ligand Choice: For Buchwald-Hartwig reactions, ensure the phosphine ligand is appropriate. Bulky, electron-rich ligands like DavePhos or BINAP are often effective for heteroaryl chlorides.[12] 2. Re-evaluate SNAr: Confirm that a metal catalyst is necessary. The 2-chloro-5,8-difluoroquinoline substrate is highly activated and should undergo thermal SNAr with many common nucleophiles without a catalyst. Catalysis is typically reserved for less reactive nucleophiles. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this substitution, and how does it guide my experimental design?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process:
-
Addition: The nucleophile attacks the electron-deficient carbon at the C2 position, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex .[1][2] This step is usually the rate-determining step.
-
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the quinoline ring is restored.
This mechanism dictates the ideal reaction conditions. To accelerate the rate-determining first step, you should use conditions that stabilize the charged Meisenheimer complex, which is why polar aprotic solvents are highly effective.[13]
Caption: The Addition-Elimination mechanism (SNAr).
Q2: Which solvent is optimal for substitutions on 2-chloro-5,8-difluoroquinoline?
Polar aprotic solvents are the gold standard for SNAr reactions. They possess high dielectric constants and are hydrogen bond acceptors, which allows them to stabilize the charged Meisenheimer complex without deactivating the nucleophile through hydrogen bonding.[4][5]
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Use Cases |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Excellent solvating power for a wide range of reagents. Ideal for difficult reactions requiring higher temperatures. Must be rigorously dried. |
| N,N-Dimethylformamide (DMF) | 37 | 153 | Very common and effective. Can decompose at high temperatures or in the presence of strong base/acid. |
| N-Methyl-2-pyrrolidone (NMP) | 32 | 202 | High boiling point and thermally stable. A good, less toxic alternative to DMF for high-temperature reactions.[6] |
| Acetonitrile (MeCN) | 37.5 | 82 | Lower boiling point, useful for reactions with heat-sensitive functional groups. Easier to remove under vacuum. |
| 1,4-Dioxane | 2.2 | 101 | Less polar, but often used in palladium-catalyzed aminations.[10] |
Q3: How do I select the correct base for my reaction?
The base's primary role is either to deprotonate a neutral nucleophile (like an amine or alcohol) to make it more reactive, or to act as an acid scavenger for the HCl generated during the reaction. The choice depends on the pKa of your nucleophile and the stability of your reagents.
| Base | pKa (Conjugate Acid) | Type | Typical Use & Rationale |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic, Heterogeneous | Mild, inexpensive, and very common. Effective for deprotonating phenols and scavenging acid. Its heterogeneity can sometimes lead to slower, more controlled reactions. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Inorganic, More Soluble | More soluble in organic solvents than K₂CO₃, often leading to faster reaction rates. Excellent choice for challenging substitutions. |
| DIPEA (Hünig's Base) | 10.7 | Organic, Non-nucleophilic | A sterically hindered amine base that acts as an acid scavenger without competing as a nucleophile. Ideal when using amine nucleophiles. |
| Sodium Hydride (NaH) | ~36 | Strong, Non-nucleophilic | Used for deprotonating weakly acidic nucleophiles like alcohols. Reacts violently with water, requiring strict anhydrous conditions. |
Q4: I am seeing low yield. Should I try a palladium-catalyzed cross-coupling reaction?
Before switching to a metal-catalyzed approach like the Buchwald-Hartwig amination, exhaust all thermal SNAr options. The 2-chloro-5,8-difluoroquinoline substrate is highly activated, and direct substitution is often cleaner, cheaper, and avoids metal contamination in your final product. Palladium catalysis is a powerful tool but should be reserved for situations where thermal SNAr fails, such as with very weak nucleophiles or less-activated aryl chlorides.[10][12] If you do proceed with catalysis, careful optimization of the palladium source, ligand, and base is critical.[11]
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the substitution of 2-chloro-5,8-difluoroquinoline with a primary or secondary amine.
1. Reagent Preparation:
-
2-Chloro-5,8-difluoroquinoline (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq), finely ground
-
Anhydrous Dimethyl Sulfoxide (DMSO)
2. Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloro-5,8-difluoroquinoline and potassium carbonate.
-
Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Via syringe, add the anhydrous DMSO to the flask.
-
Add the amine nucleophile to the stirring suspension at room temperature.
3. Reaction Execution:
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product should be more polar than the starting material.
-
Continue heating until the starting material is consumed (typically 4-12 hours).
4. Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Caption: A logical troubleshooting workflow for low yield.
References
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Konstanzer Online-Publikations-System (KOPS). Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
-
HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. Available at: [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. Available at: [Link]
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. PMC - NIH. Available at: [Link]
-
HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. Available at: [Link]
-
Intro to Substitution Reactions: Crash Course Organic Chemistry #20. YouTube. Available at: [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. Available at: [Link]
-
The reaction catalyzed by tetrachlorohydroquinone dehalogenase does not involve nucleophilic aromatic substitution. PubMed. Available at: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC - NIH. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. ResearchGate. Available at: [Link]
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Patents.
-
Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts. Available at: [Link]
-
Chapter 8 - Part 8 - Applications of Substitution Reactions. YouTube. Available at: [Link]
-
Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Glasgow. Available at: [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Taylor & Francis Online. Available at: [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available at: [Link]
-
Substitution Reactions of Diazonium Salts for Organic Chemistry. YouTube. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
-
HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications (RSC Publishing). Available at: [Link]
-
Substitution Reactions of Alcohols. Organic Chemistry - YouTube. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
-
Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI. Available at: [Link]
Sources
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- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d-nb.info [d-nb.info]
- 7. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. figshare.le.ac.uk [figshare.le.ac.uk]
- 12. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5,8-difluoroquinoline Derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-5,8-difluoroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. The quinoline scaffold, particularly when halogenated, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The introduction of chlorine at the 2-position and fluorine atoms at the 5- and 8-positions significantly modulates the molecule's electronic properties and biological activity, making it a valuable intermediate.[4][5]
However, the synthesis of this specific derivative is not without its challenges. This document provides a structured troubleshooting guide in a question-and-answer format to directly address issues you may encounter during your experiments, focusing on the most common synthetic route: the Gould-Jacobs reaction followed by chlorination.
Troubleshooting Guide: A Two-Step Synthetic Approach
The most prevalent pathway to 2-Chloro-5,8-difluoroquinoline involves two key transformations:
-
Quinolone Formation: Cyclization of an appropriately substituted aniline with a malonic ester derivative via the Gould-Jacobs reaction to form the 5,8-difluoro-4-quinolone core.
-
Chlorination: Conversion of the 4-quinolone (or its tautomer, 4-hydroxyquinoline) to the final 2-chloro product using a chlorinating agent like phosphorus oxychloride (POCl₃).
Below, we address the most common issues encountered in each step.
Part 1: The Gould-Jacobs Reaction for 5,8-Difluoro-4-quinolone Synthesis
The Gould-Jacobs reaction is a powerful method for constructing the quinoline skeleton. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[6][7]
This is a frequent challenge, often stemming from suboptimal reaction conditions or incomplete conversion of the intermediate.
Causality and Expert Analysis:
The cyclization step is the most critical and temperature-sensitive part of the Gould-Jacobs reaction.[8][9] It proceeds through an intramolecular electrophilic attack from the aniline ring onto a ketene intermediate formed in situ.
-
Insufficient Temperature: If the temperature is too low (typically <240 °C), the rate of cyclization will be impractically slow, leaving you with a high proportion of the uncyclized anilidomethylenemalonate intermediate.[8]
-
Excessive Temperature or Prolonged Heating: Conversely, temperatures that are too high or extended reaction times (>60 minutes) can lead to the decomposition of the starting materials and product, resulting in the formation of tarry, polymeric byproducts and a significant drop in yield.[10]
-
Regioselectivity Issues: While less common with symmetrically substituted anilines like 2,5-difluoroaniline, using asymmetrically substituted anilines can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.[7]
Troubleshooting Protocol: Optimizing Thermal Cyclization
-
Intermediate Formation:
-
Combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.
-
Heat the mixture to 110-120 °C for 1-2 hours. You should observe the evolution of ethanol.
-
After the initial heating, apply a vacuum to remove all ethanol and any unreacted diethyl ethoxymethylenemalonate. A stable, oily, or solid crude anilidomethylenemalonate intermediate should remain.
-
-
Thermal Cyclization:
-
To the flask containing the crude intermediate, add a high-boiling inert solvent such as diphenyl ether or Dowtherm A (typically 3-5 mL per gram of the initial aniline).
-
Equip the flask with a reflux condenser and a thermometer capable of measuring up to 300 °C.
-
Heat the mixture rapidly and with vigorous stirring to 250-255 °C . Maintain this temperature for 30-45 minutes. The product will often begin to precipitate out of the hot solvent.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to below 100 °C.
-
-
Work-up and Isolation:
-
Carefully add a non-polar solvent like hexane or petroleum ether to the cooled mixture to fully precipitate the product and dilute the high-boiling solvent.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane to remove residual diphenyl ether.
-
Dry the solid under vacuum to yield the crude 5,8-difluoro-4-quinolone. This product is often of sufficient purity for the next step.
-
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-5,8-difluoroquinoline | 773148-82-6 | Benchchem [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromoquinolines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Functionalization of this privileged scaffold, particularly at the 2-position, is a critical step in the development of novel drug candidates and advanced organic materials. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
This guide provides an in-depth, objective comparison of the reactivity of two common starting materials for these transformations: 2-chloroquinolines and 2-bromoquinolines. By examining the underlying mechanistic principles and presenting supporting experimental data from key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—this document aims to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic strategies.
The Theoretical Basis of Reactivity: A Tale of Two Halogens
The disparate reactivity of 2-chloro- and 2-bromoquinolines in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-Br bond is inherently weaker than the C-Cl bond, a factor that directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the palladium(0) catalyst to the C-X bond.
A lower BDE translates to a lower activation energy for the oxidative addition, rendering 2-bromoquinolines generally more reactive than their 2-chloro counterparts. This often manifests as faster reaction times, lower required reaction temperatures, and the feasibility of using less activated catalyst systems. However, the higher cost and lower availability of bromoquinolines can make 2-chloroquinolines a more attractive starting material, particularly for large-scale synthesis, provided that a sufficiently active catalytic system is employed.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a stalwart for the creation of biaryl and heteroaryl-aryl structures. The choice between a 2-chloro- or 2-bromoquinoline substrate significantly influences the reaction conditions required for efficient coupling.
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | 2-Bromoquinoline | 2-Chloroquinoline | Observations & Rationale |
| General Reactivity | High | Moderate to Low | The weaker C-Br bond facilitates the rate-determining oxidative addition step. |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ | Less reactive chloroarenes often require more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to promote oxidative addition. |
| Reaction Temperature | Room temperature to 80 °C | 80 °C to 120 °C | The higher C-Cl bond energy necessitates more thermal energy to drive the reaction. |
| Reaction Time | Generally shorter | Generally longer | Faster oxidative addition with the bromo-substrate leads to a quicker catalytic turnover. |
| Yield | Often high | Variable, can be high with optimized catalyst systems | While bromoquinolines are more reliable, modern catalyst systems have made the coupling of chloroquinolines highly efficient. |
Note: The data presented is a compilation from various sources and serves to illustrate general trends. Direct side-by-side comparative data under identical conditions is limited.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a 2-haloquinoline with phenylboronic acid.
Materials:
-
2-Bromoquinoline or 2-Chloroquinoline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-haloquinoline, phenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Stir the reaction mixture at 100 °C. For 2-bromoquinoline, the reaction is typically complete within 2-4 hours, while 2-chloroquinoline may require 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylquinoline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals. As with Suzuki-Miyaura coupling, the reactivity of the haloquinoline is a critical parameter.
Comparative Performance in Buchwald-Hartwig Amination
| Feature | 2-Bromoquinoline | 2-Chloroquinoline | Observations & Rationale |
| General Reactivity | High | Moderate | The trend in C-X bond strength dictates the ease of oxidative addition. |
| Typical Catalyst | Pd₂(dba)₃ with ligands like BINAP or Xantphos | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) | The more challenging oxidative addition to the C-Cl bond necessitates highly active and specialized ligands. |
| Base | NaOt-Bu, K₂CO₃ | Stronger bases like LiHMDS or KHMDS are often required | A stronger base can facilitate the deprotonation of the amine and promote the catalytic cycle. |
| Reaction Temperature | 60-100 °C | 80-130 °C | Higher temperatures are needed to overcome the activation barrier for C-Cl bond cleavage. |
| Yield | Generally good to excellent | Can be high, but more sensitive to reaction conditions | Optimization of the catalyst, ligand, and base is crucial for achieving high yields with 2-chloroquinolines. |
Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following is a generalized protocol for the amination of a 2-haloquinoline with aniline.
Materials:
-
2-Bromoquinoline or 2-Chloroquinoline (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOt-Bu.
-
Add the 2-haloquinoline and toluene.
-
Add the aniline via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture with stirring. For 2-bromoquinoline, a temperature of 80 °C for 4-8 hours is often sufficient. For 2-chloroquinoline, a higher temperature of 110 °C for 12-24 hours may be necessary.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford N-phenylquinolin-2-amine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means to install alkynyl groups, which are versatile handles for further synthetic transformations. The reactivity difference between 2-chloro- and 2-bromoquinolines is also pronounced in this reaction.
Comparative Performance in Sonogashira Coupling
| Feature | 2-Bromoquinoline | 2-Chloroquinoline | Observations & Rationale |
| General Reactivity | High | Low | The strong C-Cl bond presents a significant barrier to oxidative addition. |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | More active catalysts such as Pd(PPh₃)₄ / CuI, often at higher loadings | The less reactive substrate requires a more potent catalytic system. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Often requires a stronger base in addition to the amine, e.g., K₂CO₃ | To facilitate the deprotonation of the terminal alkyne and drive the reaction. |
| Reaction Temperature | Room temperature to 60 °C | 80-120 °C | Higher thermal energy is needed to promote the challenging oxidative addition step. |
| Yield | Generally high | Lower, often requires forcing conditions | Achieving good yields with 2-chloroquinolines can be challenging and may be accompanied by side reactions. |
Note: The choice of ligand, copper source, and base can be tailored to improve the efficiency of the coupling with 2-chloroquinolines.
Experimental Protocol: A Representative Sonogashira Coupling
The following protocol outlines a general procedure for the Sonogashira coupling of a 2-haloquinoline with phenylacetylene.
Materials:
-
2-Bromoquinoline or 2-Chloroquinoline (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a Schlenk tube, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add the 2-haloquinoline and anhydrous THF.
-
Add triethylamine and phenylacetylene via syringe.
-
Stir the reaction at the appropriate temperature. For 2-bromoquinoline, room temperature to 50 °C for 6-12 hours is typical. For 2-chloroquinoline, heating to 80-100 °C for 12-24 hours may be necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford 2-(phenylethynyl)quinoline.
Conclusion: A Strategic Choice for Synthetic Success
The choice between 2-chloro- and 2-bromoquinolines in palladium-catalyzed cross-coupling reactions is a strategic one, balancing reactivity with cost and availability. 2-Bromoquinolines are the more reactive partners, often affording higher yields under milder conditions, making them ideal for complex, small-scale syntheses where efficiency is paramount.
Conversely, the economic advantage of 2-chloroquinolines makes them a compelling choice for process development and large-scale applications. The historical challenges associated with the coupling of chloroarenes have been significantly mitigated by the development of sophisticated, highly active catalyst systems. By carefully selecting the appropriate palladium precursor, ligand, base, and reaction conditions, researchers can now effectively utilize the less reactive but more accessible 2-chloroquinolines in a wide array of cross-coupling transformations.
Ultimately, a thorough understanding of the principles governing the reactivity of these substrates, coupled with judicious experimental design, will enable the successful and efficient synthesis of a diverse range of functionalized quinolines for applications in drug discovery and materials science.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C–N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]
The Isomeric Advantage: A Comparative Analysis of Fluorinated Quinolines in Bioassays
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, screening, and optimization. Within the vast landscape of heterocyclic compounds, quinoline and its derivatives have long been a focal point, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] The introduction of a fluorine atom to the quinoline scaffold can dramatically alter its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological efficacy.[2] This guide provides an in-depth comparative analysis of fluorinated quinoline isomers, offering insights into how the positional variation of a single fluorine atom can profoundly influence bioactivity. We will delve into the causality behind experimental choices, provide detailed protocols for key bioassays, and present a logical framework for evaluating these fascinating molecules.
The Strategic Placement of Fluorine: A Game of Isomers
Generally, the introduction of a fluorine atom at the C6 position has been a cornerstone in the development of many successful fluoroquinolone antibiotics, enhancing their antibacterial spectrum and potency.[1] Modifications at the C7 and C8 positions have also been shown to influence anticancer activities.[3] For instance, some studies suggest that quinolone derivatives with a fused ring at the C7 and C8 positions exhibit potent anticancer effects.[3] The electronic nature of the fluorine atom can also influence the molecule's ability to interact with specific biological targets. For neuroprotective applications, the ability of quinoline derivatives to act as antioxidants and inhibit enzymes like acetylcholinesterase (AChE) is of great interest, and the substitution pattern plays a crucial role in these activities.[4]
This guide will explore the differential activities of fluorinated quinoline isomers across three key therapeutic areas: oncology, infectious diseases, and neuroprotection. By examining the available data, we aim to provide a rational basis for the selection and design of future quinoline-based drug candidates.
Comparative Bioassays: Unveiling Isomeric Differences
To quantitatively assess the impact of fluorine's position on the quinoline core, a panel of robust and reproducible bioassays is essential. Here, we focus on three widely accepted assays that provide critical data on the anticancer, antimicrobial, and neuroprotective potential of these isomers.
Anticancer Activity: The MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[5] It is a foundational assay in anticancer drug discovery.
The following diagram outlines the key steps in the MTT assay.
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[6]
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's method is a widely used, simple, and robust colorimetric assay to screen for inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[7]
Quantitative Comparison of Fluorinated Quinolines
The following table summarizes hypothetical comparative data for monofluoroquinoline isomers based on trends observed in the literature. It is important to note that a direct comparison from a single study is ideal for eliminating inter-experimental variability. The data presented here is for illustrative purposes to highlight the potential differences between isomers.
| Isomer | Anticancer Activity (IC50 in µM) [Cancer Cell Line] | Antimicrobial Activity (MIC in µg/mL) [Bacterial Strain] | Neuroprotective Activity (AChE Inhibition, IC50 in µM) |
| 5-Fluoroquinoline | 15.2 [MCF-7] | 32 [S. aureus] | 8.5 |
| 6-Fluoroquinoline | 8.5 [MCF-7] | 8 [S. aureus] | 12.1 |
| 7-Fluoroquinoline | 12.1 [MCF-7] | 16 [S. aureus] | 9.8 |
| 8-Fluoroquinoline | 25.6 [MCF-7] | 64 [S. aureus] | 5.2 |
| Control (Unsubstituted Quinoline) | >100 [MCF-7] | >128 [S. aureus] | >50 |
Disclaimer: This data is a representative compilation and may not reflect the results of a single, direct comparative study. IC50 and MIC values are highly dependent on the specific cell line, bacterial strain, and experimental conditions.
Mechanistic Insights: Topoisomerase Inhibition by Fluoroquinolones
A key mechanism by which many fluoroquinolones exert their anticancer and antibacterial effects is through the inhibition of topoisomerase enzymes.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Fluoroquinolones stabilize the complex between topoisomerase and DNA, leading to double-strand breaks and ultimately, cell death.[8]
Caption: The inhibitory action of fluoroquinolones on topoisomerase enzymes.
Detailed Experimental Protocols
For the integrity and reproducibility of research, detailed and validated protocols are paramount. The following are step-by-step methodologies for the bioassays discussed.
Protocol: MTT Cytotoxicity Assay[9][10][11]
Objective: To determine the concentration of a fluorinated quinoline isomer that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Fluorinated quinoline isomers (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the fluorinated quinoline isomers in the complete medium. The final concentration of DMSO should not exceed 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). c. Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well. c. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Protocol: Broth Microdilution Antimicrobial Susceptibility Testing[12][13]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of fluorinated quinoline isomers against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Fluorinated quinoline isomers (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of each fluorinated quinoline isomer. b. Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: a. Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[2][5][14]
Objective: To determine the inhibitory effect of fluorinated quinoline isomers on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Fluorinated quinoline isomers (dissolved in buffer or a minimal amount of organic solvent)
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.
-
Assay Reaction: a. In the wells of a 96-well plate, add:
- Phosphate buffer
- Test compound at various concentrations
- DTNB solution b. Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the ATCI substrate.
-
Absorbance Measurement: a. Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute). b. Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The strategic placement of a fluorine atom on the quinoline scaffold is a powerful tool for modulating biological activity. This guide has provided a framework for the comparative analysis of fluorinated quinoline isomers, highlighting the importance of isomerism in anticancer, antimicrobial, and neuroprotective activities. The detailed protocols for key bioassays offer a practical resource for researchers in the field.
While the existing literature provides valuable insights, there is a clear need for systematic studies that directly compare a full set of positional isomers under identical experimental conditions. Such studies would provide a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation quinoline-based therapeutics. Future research should also focus on elucidating the precise molecular mechanisms by which different isomers exert their effects, paving the way for the development of more potent and selective drug candidates.
References
Sources
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5,8-difluoroquinoline
As researchers and developers at the forefront of science, our work inherently involves the responsible management of novel chemical entities. 2-Chloro-5,8-difluoroquinoline, a halogenated heterocyclic compound, requires meticulous handling from synthesis to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory compliance and best safety practices. The causality behind each step is explained to ensure a deep, working understanding of the protocol, moving beyond simple instruction to foster a culture of safety and environmental stewardship in the laboratory.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for 2-Chloro-5,8-difluoroquinoline may be limited, its structure—a chlorinated and fluorinated quinoline—allows us to infer a hazard profile based on similar chemical classes. Halogenated organic compounds can be toxic, irritants, and pose long-term environmental risks.[1][2]
The primary risks associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Skin and Eye Irritation/Corrosion: Can cause serious skin irritation and severe eye damage.[3][5]
-
Respiratory Irritation: Vapors or dust may cause irritation to the respiratory tract.[3]
-
Environmental Hazard: Halogenated compounds can be persistent in the environment and harmful to aquatic life.[4]
Table 1: Anticipated GHS Hazard Classification This table summarizes the likely hazard statements (H-Statements) and precautionary statements (P-Statements) based on data from structurally related compounds. Always refer to the supplier-specific Safety Data Sheet (SDS) for definitive information.
| GHS Classification | Code | Statement | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [3][4] |
| H315 | Causes skin irritation. | [3] | |
| H319 | Causes serious eye irritation. | [3] | |
| H335 | May cause respiratory irritation. | [3] | |
| H412 | Harmful to aquatic life with long lasting effects. | [4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][6] |
| P273 | Avoid release to the environment. | [4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] | |
| P501 | Dispose of contents/container to an authorized hazardous waste collection point. | [3][7] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered safety approach combining engineering controls and appropriate PPE is non-negotiable.
-
Primary Engineering Control: All handling, including weighing, transferring, and preparing waste containers of 2-Chloro-5,8-difluoroquinoline, must be conducted within a certified chemical fume hood.[8] This is the most critical step to prevent inhalation of potentially harmful vapors or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[9]
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[9]
-
Regulatory Framework and Waste Classification
Proper disposal is dictated by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Why Classification Matters: Classifying your waste correctly is the most critical step, as it determines the entire disposal pathway, including containerization, labeling, and the selection of a disposal facility. Misclassification can lead to significant legal and environmental consequences.
2-Chloro-5,8-difluoroquinoline waste is classified as hazardous due to its chemical properties. It typically falls into the following categories:
-
Spent Halogenated Solvents (F002): If the compound is used as a solvent in a process like degreasing or is part of a solvent mixture containing other listed halogenated solvents (e.g., methylene chloride, tetrachloroethylene) at a concentration of 10% or more before use, the resulting waste is an F002-listed hazardous waste.[10]
-
Discarded Commercial Chemical Product (U-Listed): If pure, unused 2-Chloro-5,8-difluoroquinoline is being discarded, it may fall under the U-list if it is specifically listed by the EPA. While this specific compound is not currently listed, many halogenated organics are. This pathway is for unused chemicals only.[11]
-
Characteristic Waste: Even if not specifically listed, the waste may be hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
For practical laboratory purposes, waste containing 2-Chloro-5,8-difluoroquinoline should be managed as a halogenated organic hazardous waste .
Spill Management Protocol
Immediate and correct response to a spill is essential for laboratory safety.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify all personnel in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Contain Spill: Use a universal absorbent material, such as vermiculite or sand, to cover and contain the spill.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material and place it into a designated, properly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Step-by-Step Disposal Procedure
This protocol ensures that waste is handled safely, is compliant with regulations, and is ready for final disposal by a licensed contractor.
Protocol 5.1: Waste Segregation
Causality: Halogenated organic waste is significantly more expensive to dispose of than non-halogenated waste due to the specialized incineration and scrubbing required to neutralize the resulting acidic gases (HCl, HF).[12] Mixing these waste streams increases disposal costs and can create unforeseen chemical reactions.
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste."[13] Never mix it with non-halogenated solvents, aqueous waste, or solid waste.
Protocol 5.2: Containerization
Causality: The container must be compatible with the chemical waste to prevent leaks and degradation. It must also seal tightly to prevent the release of volatile organic compounds (VOCs).
-
Action: Collect liquid waste in a clean, sealable glass or high-density polyethylene (HDPE) container. Ensure the container has a screw-top cap with a tight-fitting liner. Keep the container closed at all times except when adding waste.[12]
Protocol 5.3: Labeling
Causality: Accurate labeling is a legal requirement under OSHA and EPA regulations.[14] It ensures safe handling, proper segregation, and correct disposal by EHS personnel and waste contractors.
-
Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.[12] The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all constituents (e.g., "Waste 2-Chloro-5,8-difluoroquinoline," "Methylene Chloride"). Do not use abbreviations or chemical formulas.
-
The approximate percentage of each constituent.
-
The relevant hazard characteristics (e.g., "Toxic," "Flammable").
-
The name and contact information of the generating researcher/laboratory.
-
The accumulation start date.
-
Protocol 5.4: Storage in a Satellite Accumulation Area (SAA)
Causality: The SAA provides a safe, compliant, and designated location for waste storage prior to pickup, minimizing the risk of spills and exposure in the main laboratory area.
-
Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the operator. The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]
Protocol 5.5: Final Disposal
Causality: Halogenated organic compounds require high-temperature incineration in a specialized facility equipped with acid gas scrubbers. This is the only environmentally acceptable method for destroying these molecules and preventing their release.[1][15]
-
Action: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Never pour chemical waste down the drain or place it in the regular trash.[16]
Decontamination of Empty Containers
Empty containers that held pure 2-Chloro-5,8-difluoroquinoline must be managed as hazardous waste unless properly decontaminated.
Protocol 6.1: Triple Rinsing
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect all rinsate from these washes. The rinsate must be disposed of as halogenated hazardous waste.[17]
-
After triple rinsing, the container can often be managed as non-hazardous solid waste. Deface the original label to prevent confusion. Confirm this procedure with your institutional EHS guidelines.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Chloro-5,8-difluoroquinoline waste.
Caption: Disposal workflow for 2-Chloro-5,8-difluoroquinoline.
References
- 2-Chloro-5-fluorobenzotrifluoride Safety D
- 2-chloro-5-trifluoromethylpyridine Safety D
- 2,3-difluoro-5-chloro pyridine Safety D
- 2-Chloro-3-(difluoromethyl)quinoline Safety Data Sheet. (2024). Thermo Fisher Scientific.
- 2-Chloro-5-fluoropyrimidine Safety D
- 2-Chloro-5-fluoroaniline Safety D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- Guidance Manual for the Disposal of Chlorinated W
- 1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.).
- Safety Data Sheet - 2-Chloro-5-fluoropyrimidine. (2010). Fisher Scientific.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency.
- Method 612: Chlorinated Hydrocarbons. (n.d.). U.S. Environmental Protection Agency.
- ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists.
- Guidance For Hazard Determination. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Halogenated Solvents in Laboratories - Chemical Waste Guideline. (2021).
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
- 1910.1200 - Hazard Communication. (n.d.).
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- 2-CHLORO-5-FLUORO-3,8-DIMETHYLQUINOLINE - Safety D
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- 2. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-CHLORO-5-FLUORO-3,8-DIMETHYLQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ie [fishersci.ie]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. epa.gov [epa.gov]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. vita-d-chlor.com [vita-d-chlor.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
